8-bromo-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
(2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINE is a complex organic compound characterized by its unique triazinoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazinoindole Core: This involves the cyclization of appropriate precursors under controlled conditions to form the triazinoindole ring.
Bromination: Introduction of the bromine atom at the 8th position of the triazinoindole ring.
Condensation Reaction: The final step involves the condensation of the brominated triazinoindole with (4-methoxyphenyl)methylidenehydrazine under specific conditions to yield the target compound.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are carefully controlled.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bromomethyl methyl ether: A brominated compound with similar functional groups.
Uniqueness
(2Z)-1-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINE is unique due to its triazinoindole core structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H15BrN6O |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
8-bromo-N-[(Z)-(4-methoxyphenyl)methylideneamino]-5-methyl-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C18H15BrN6O/c1-25-15-8-5-12(19)9-14(15)16-17(25)21-18(24-22-16)23-20-10-11-3-6-13(26-2)7-4-11/h3-10H,1-2H3,(H,21,23,24)/b20-10- |
InChI Key |
UNBYFEHHBDAWJE-JMIUGGIZSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)N/N=C\C4=CC=C(C=C4)OC |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)NN=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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